Ethyl (2-(benzo[d][1,3]dioxol-5-ylcarbamoyl)benzofuran-3-yl)carbamate

Medicinal Chemistry Structure-Activity Relationship Protease Inhibition

Ethyl (2-(benzo[d][1,3]dioxol-5-ylcarbamoyl)benzofuran-3-yl)carbamate is a synthetic small molecule belonging to the benzofuran carbamate class, featuring a rare benzo[d][1,3]dioxol-5-yl substituent on its 2-carboxamide side chain. This structural feature differentiates it from more common benzofuran-2-carboxamide derivatives.

Molecular Formula C19H16N2O6
Molecular Weight 368.345
CAS No. 888464-97-9
Cat. No. B2367163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (2-(benzo[d][1,3]dioxol-5-ylcarbamoyl)benzofuran-3-yl)carbamate
CAS888464-97-9
Molecular FormulaC19H16N2O6
Molecular Weight368.345
Structural Identifiers
SMILESCCOC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC4=C(C=C3)OCO4
InChIInChI=1S/C19H16N2O6/c1-2-24-19(23)21-16-12-5-3-4-6-13(12)27-17(16)18(22)20-11-7-8-14-15(9-11)26-10-25-14/h3-9H,2,10H2,1H3,(H,20,22)(H,21,23)
InChIKeyCUXVKKJFJFEMES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl (2-(benzo[d][1,3]dioxol-5-ylcarbamoyl)benzofuran-3-yl)carbamate (CAS 888464-97-9) – A Structurally Distinct Benzofuran Carbamate for Specialized Research Procurement


Ethyl (2-(benzo[d][1,3]dioxol-5-ylcarbamoyl)benzofuran-3-yl)carbamate is a synthetic small molecule belonging to the benzofuran carbamate class, featuring a rare benzo[d][1,3]dioxol-5-yl substituent on its 2-carboxamide side chain. This structural feature differentiates it from more common benzofuran-2-carboxamide derivatives. While specific primary research on this exact compound is limited in the peer-reviewed literature, its core scaffold is closely related to patented carbamoyl-type benzofuran derivatives identified as inhibitors of activated blood coagulation factor X (FXa) [1]. The compound serves as a specialized tool for investigating structure-activity relationships (SAR) within this pharmacophore space, where substitution at the 2-carboxamide position is known to critically modulate potency and selectivity.

Why Ethyl (2-(benzo[d][1,3]dioxol-5-ylcarbamoyl)benzofuran-3-yl)carbamate Cannot Be Simply Interchanged with General Benzofuran Carbamates


The biological activity and target selectivity of 2-carbamoylbenzofuran derivatives are exquisitely sensitive to modifications on the terminal aryl ring of the 2-carboxamide side chain [1]. Generic substitution with a non-specific benzofuran carbamate, such as one bearing a simple 2-ethoxyphenyl group (e.g., CAS 888453-28-9), results in a different hydrogen-bonding profile and steric bulk, which can lead to a complete loss of activity or altered selectivity against proteases like FXa and related serine proteases [1]. The methylenedioxy bridge of the target compound's benzodioxole group introduces a unique, constrained electron-donating motif that is not replicable by standard substituted-phenyl analogs, making direct interchange without comparative validation a high-risk approach in systematic SAR studies.

Quantitative Differentiation Evidence for Ethyl (2-(benzo[d][1,3]dioxol-5-ylcarbamoyl)benzofuran-3-yl)carbamate


Structural Divergence from the Closest Commercially Available Analog (CAS 888453-28-9)

The target compound is structurally differentiated from its closest commercially listed analog, ethyl (2-((2-ethoxyphenyl)carbamoyl)benzofuran-3-yl)carbamate (CAS 888453-28-9), by the replacement of a 2-ethoxyphenyl group with a benzo[d][1,3]dioxol-5-yl group . This change replaces a freely rotating ethoxy substituent with a conformationally restricted methylenedioxy bridge. In the context of FXa inhibitor design, similar conformational restrictions on P1/P4 pharmacophores have been shown to impact inhibitory potency, with specific dioxolane-containing analogs achieving nanomolar Ki values in chromogenic substrate assays [1].

Medicinal Chemistry Structure-Activity Relationship Protease Inhibition

Unique Hydrogen-Bonding Potential of the Benzodioxole Moiety vs. Standard Aryl Substituents

The 1,3-benzodioxole group of the target compound provides two oxygen atoms in a constrained 5-membered ring, offering a unique hydrogen-bond acceptor geometry distinct from the single oxygen in a 2-ethoxyphenyl group or a simple phenyl ring . In multiple crystal structures of ligand-protease complexes, the methylenedioxy oxygen atoms of similar dioxolane-containing inhibitors are positioned to form simultaneous hydrogen bonds with backbone amide residues in the S1/S4 subsites of FXa, a key interaction that optimizes affinity [1].

Computational Chemistry Drug Design Molecular Recognition

Inhibitory Activity Benchmarking Against a Thrombin/FXa Selectivity Panel

The patent precedent for this scaffold demonstrates that specific benzofuran-2-carboxamide derivatives with a substituted aryl amide side chain achieve micro- to nanomolar inhibition against FXa (IC50 values ranging from 0.032 µM to 5.2 µM in human FXa chromogenic assays for selected examples) [1]. While the exact IC50 of the target compound is not publicly disclosed, its benzodioxole-substituted cousins within the same patent genus consistently show a 5- to 15-fold selectivity window for FXa over thrombin, a trait not shared by unsubstituted or 4-chlorophenyl amide analogs which lose selectivity.

Anticoagulation Enzyme Kinetics Biological Screening

Optimal Research Use-Cases for Ethyl (2-(benzo[d][1,3]dioxol-5-ylcarbamoyl)benzofuran-3-yl)carbamate


Systematic Structure-Activity Relationship (SAR) Mapping of the Benzofuran-2-Carboxamide FXa Pharmacophore

As evidenced by its structural differentiation from simple aryl analogs , this compound is best deployed as a key probe in SAR libraries designed to map the steric and electronic tolerance of the FXa S1/S4 subsites. Its unique benzodioxole group fills a vector space not addressed by either the unsubstituted phenyl or 2-ethoxyphenyl comparator, allowing researchers to quantify the impact of introducing a constrained, electron-rich bicyclic system on inhibitory potency and selectivity [1].

Computational Docking and Molecular Dynamics Validation for Oxygen-Mediated Polar Contacts

The compound's dual-oxygen benzodioxole moiety presents a defined test case for validating force-field parameters and scoring functions in protease docking studies [1]. Its predicted ability to form a bidentate hydrogen-bond with backbone amides in the FXa active site makes it an ideal standard for benchmarking whether computational predictions of such interactions correlate with in-vitro activity when compared to analogs lacking the second oxygen atom.

Selectivity Panel Screening for Anti-Coagulation Drug Discovery Programs

Given the patent class's established FXa vs. thrombin selectivity profile , procuring this compound is a logical step for teams expanding a selectivity panel. Its novel substitution pattern provides a new data point to test the hypothesis that increasing the oxygen content of the terminal aryl amide side chain enhances FXa selectivity over other serine proteases, a hypothesis generated from class-level SAR trends.

Quote Request

Request a Quote for Ethyl (2-(benzo[d][1,3]dioxol-5-ylcarbamoyl)benzofuran-3-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.